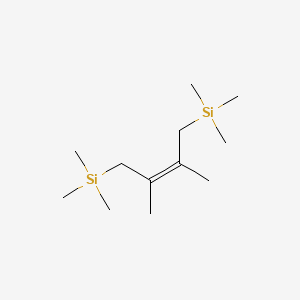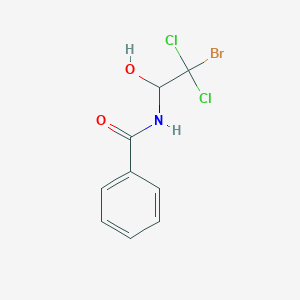
N-(2-Bromo-2,2-dichloro-1-hydroxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-2,2-dichloro-1-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H8BrCl2NO2 It is characterized by the presence of a benzamide group attached to a 2-bromo-2,2-dichloro-1-hydroxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-2,2-dichloro-1-hydroxyethyl)benzamide typically involves the reaction of benzamide with 2-bromo-2,2-dichloro-1-hydroxyethane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-2,2-dichloro-1-hydroxyethyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the halogen atoms in the compound.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
N-(2-Bromo-2,2-dichloro-1-hydroxyethyl)benzamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Bromo-2,2-dichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: Similar in structure but lacks the dichloro and hydroxyethyl groups.
4-Bromo-N-(2,2-dichloro-1-hydroxyethyl)benzamide: Similar but with a different substitution pattern on the benzene ring.
N-(2,2-Dichloro-1-hydroxyethyl)-4-methylbenzamide: Similar but with a methyl group instead of a bromine atom.
Uniqueness
N-(2-Bromo-2,2-dichloro-1-hydroxyethyl)benzamide is unique due to the presence of both bromine and chlorine atoms, as well as the hydroxyethyl group. These functional groups confer specific chemical properties and reactivity, making the compound valuable for various applications in research and industry.
Properties
CAS No. |
51945-75-6 |
|---|---|
Molecular Formula |
C9H8BrCl2NO2 |
Molecular Weight |
312.97 g/mol |
IUPAC Name |
N-(2-bromo-2,2-dichloro-1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H8BrCl2NO2/c10-9(11,12)8(15)13-7(14)6-4-2-1-3-5-6/h1-5,8,15H,(H,13,14) |
InChI Key |
ZYDBNMIPMJSGOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)

![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
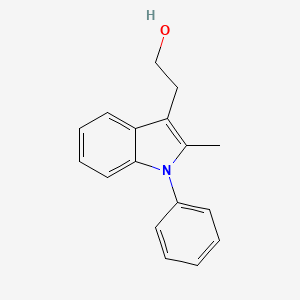
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
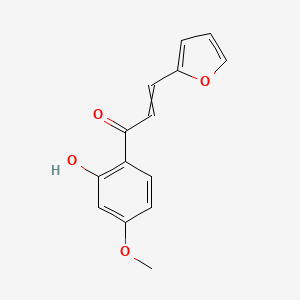

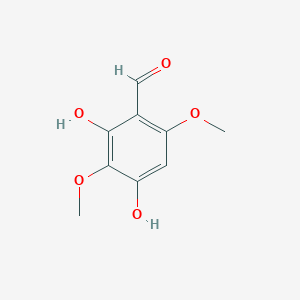
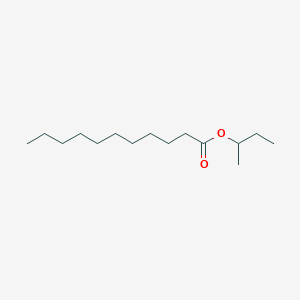
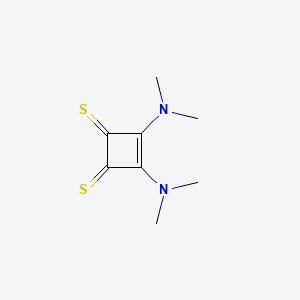
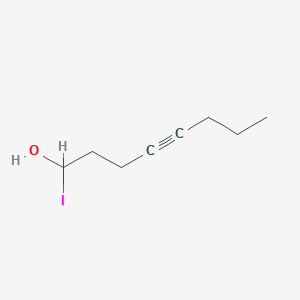
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
